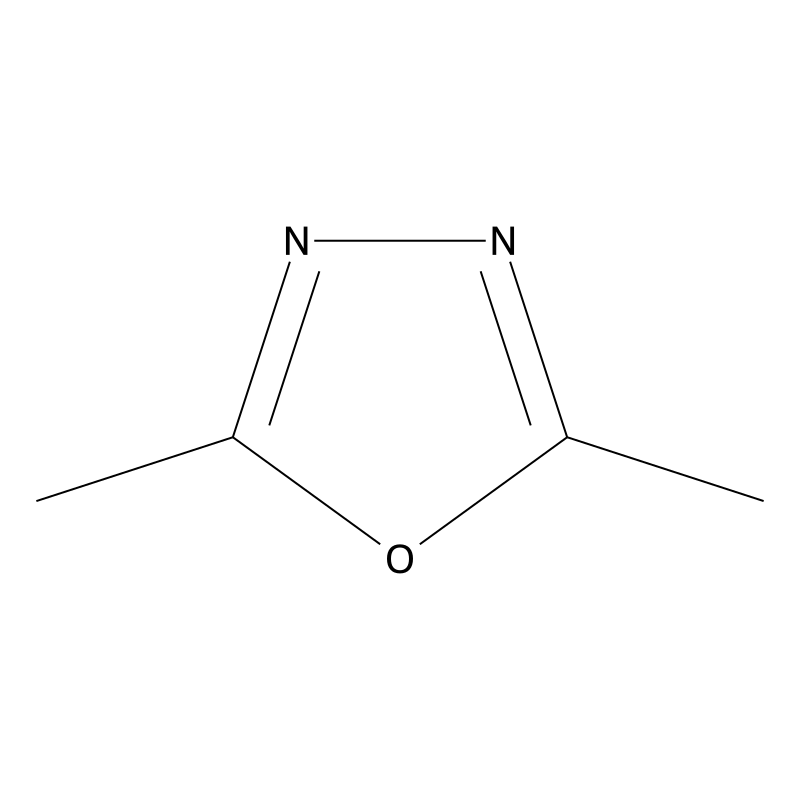2,5-Dimethyl-1,3,4-oxadiazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
2,5-Dimethyl-1,3,4-oxadiazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one oxygen atom. It is a relatively simple molecule but can be synthesized through various methods, including condensation reactions, cycloadditions, and ring-opening reactions. Researchers have characterized the physical and chemical properties of 2,5-dimethyl-1,3,4-oxadiazole using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry []. These characterization techniques allow scientists to understand the structure, composition, and purity of the compound.
Potential Applications:
Research suggests that 2,5-dimethyl-1,3,4-oxadiazole might hold potential for various scientific applications, including:
- Antimicrobial activity: Studies have shown that 2,5-dimethyl-1,3,4-oxadiazole derivatives exhibit antimicrobial activity against various bacteria and fungi []. This property makes them potential candidates for the development of new antibiotics and antifungal agents.
- Corrosion inhibition: Some studies suggest that 2,5-dimethyl-1,3,4-oxadiazole derivatives can act as corrosion inhibitors for metals. This finding could be relevant for developing new materials with improved corrosion resistance.
- Organic light-emitting diodes (OLEDs): Research indicates that 2,5-dimethyl-1,3,4-oxadiazole derivatives can be used as emitters in OLEDs. This opens up potential applications in developing new display technologies with improved efficiency and brightness.
2,5-Dimethyl-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. Its chemical formula is and it features two methyl groups attached to the second and fifth positions of the oxadiazole ring. This compound is part of a larger class of oxadiazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.
- Cyclization Reactions: It can be synthesized through cyclization methods involving hydrazides and aldehydes under specific conditions, often employing catalysts like copper .
- Substitution Reactions: The methyl groups can be substituted with various functional groups to create derivatives with enhanced properties or specific biological activities .
- Oxidation-Reduction Reactions: The nitrogen atoms in the oxadiazole ring can interact with oxidizing agents, leading to modifications that may affect its reactivity and biological profile .
The biological activity of 2,5-dimethyl-1,3,4-oxadiazole derivatives has been widely studied. These compounds exhibit:
- Antimicrobial Activity: Research has shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Antioxidant Activity: Some derivatives have demonstrated the ability to scavenge free radicals, indicating potential use in combating oxidative stress-related diseases .
- Neuroprotective Effects: Certain oxadiazole derivatives have been identified as selective inhibitors of monoamine oxidase B, suggesting their potential in treating neurodegenerative diseases like Parkinson's disease .
Several methods have been developed for synthesizing 2,5-dimethyl-1,3,4-oxadiazole:
- Conventional Synthesis: Traditional methods involve the reaction of hydrazides with carboxylic acids or aldehydes under acidic conditions to form the oxadiazole ring.
- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the cyclization process .
- Photoredox Catalysis: Recent advancements have introduced photoredox catalysis as an efficient way to synthesize 2,5-disubstituted oxadiazoles from simple starting materials .
The applications of 2,5-dimethyl-1,3,4-oxadiazole and its derivatives span various fields:
- Pharmaceuticals: Due to their antimicrobial and neuroprotective properties, these compounds are being explored as potential drug candidates for treating infections and neurodegenerative disorders.
- Agriculture: Some derivatives are being investigated for their efficacy as agricultural fungicides or bactericides.
- Material Science: The unique properties of oxadiazoles make them suitable for developing new materials with specific electronic or optical characteristics.
Interaction studies indicate that 2,5-dimethyl-1,3,4-oxadiazole can engage in hydrogen bonding with various biomolecules. This interaction profile suggests its potential role in modulating enzyme activities or influencing receptor-ligand interactions. Molecular docking studies have provided insights into how these compounds bind to target proteins, further elucidating their mechanisms of action.
Several compounds share structural similarities with 2,5-dimethyl-1,3,4-oxadiazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1,3,4-Oxadiazole | Basic structure without substituents | Limited biological activity |
| 2-Methyl-1,3,4-oxadiazole | Methyl substitution at position 2 | Enhanced antimicrobial properties |
| 5-Methyl-1,3,4-oxadiazole | Methyl substitution at position 5 | Improved antioxidant activity |
| 2-Amino-5-methyl-1,3,4-oxadiazole | Amino group at position 2 | Potential neuroprotective effects |
The presence of methyl groups at both the second and fifth positions in 2,5-dimethyl-1,3,4-oxadiazole enhances its solubility and biological activity compared to other oxadiazoles lacking these modifications.








